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Abstract

2-Bromopropanoate and its corresponding acid and ester derivatives are pivotal precursors in
organic synthesis, offering a versatile platform for the construction of a wide array of complex
molecules. The presence of a reactive bromine atom at the a-position to a carbonyl group
facilitates a variety of transformations, including nucleophilic substitutions, eliminations, and
organometallic reactions. This technical guide provides a comprehensive overview of the
chemical properties, key synthetic applications, and detailed experimental protocols involving
2-bromopropanoate, with a focus on its role in the synthesis of pharmaceuticals and
agrochemicals.

Introduction

Ethyl 2-bromopropionate, with the chemical formula C5H9BrO2, is a halogenated carboxylic
acid derivative that serves as a key building block in organic chemistry.[1] Its utility stems from
the strategic placement of a good leaving group (bromide) on the carbon adjacent to an ester
functionality, making it an excellent electrophile for a range of nucleophiles. This guide will
delve into the core reactions of 2-bromopropanoate, including nucleophilic substitution (SN2),
Williamson ether synthesis, and the Reformatsky reaction, providing detailed mechanistic
insights and practical experimental procedures. Furthermore, it will highlight its significance in
the synthesis of biologically active compounds such as amino acids and various
pharmaceutical intermediates.[2][3]
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Physicochemical Properties of Ethyl 2-
Bromopropanoate

Ethyl 2-bromopropionate is a colorless to pale yellow liquid with a characteristic pungent, fruity
odor.[1][4] It is miscible with common organic solvents like ethanol, ether, and chloroform, but
has limited solubility in water.[1][4] Proper handling and storage are crucial, as it is a flammable
liquid and can cause skin and eye irritation.[5]

Property Value Reference
CAS Number 535-11-5 [6]
Molecular Formula C5H9Bro2 [6]
Molecular Weight 181.03 g/mol [6]
Boiling Point 156-160 °C [7]
Density 1.394 g/mL at 25 °C [7]
Refractive Index (n20/D) 1.446 [7]
Flash Point 51 °C (123.8 °F) - closed cup [5]
Appearance Clear, c.olo.rless to very slightly o
yellow liquid

B Soluble in organic solvents,
Solubility ) ) [1]
sparingly soluble in water

Key Reactions and Mechanisms

2-Bromopropanoate participates in a variety of important organic transformations. The
following sections detail the mechanisms and provide experimental protocols for its most
common applications.

Nucleophilic Substitution Reactions

The primary reactivity of 2-bromopropanoate is centered around nucleophilic substitution,
where the bromide ion is displaced by a nucleophile. The reaction typically proceeds via an
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SN2 mechanism, leading to an inversion of stereochemistry if a chiral center is present.

The stereochemical outcome of nucleophilic substitution on 2-bromopropanoic acid can be
influenced by the reaction conditions. In the presence of a high concentration of a strong
nucleophile, the reaction proceeds via a classic SN2 pathway, resulting in inversion of
configuration. However, at low nucleophile concentrations, a neighboring group participation
(NGP) mechanism can occur, leading to retention of configuration.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science
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